molecular formula C6H9FO3S B15061342 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

Cat. No.: B15061342
M. Wt: 180.20 g/mol
InChI Key: IZEWVMLWIPUQNA-JKUQZMGJSA-N
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Description

(1R,2S,4S)-7-Oxabicyclo[221]heptane-2-sulfonyl fluoride is a bicyclic compound featuring a sulfonyl fluoride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method involves the use of photochemistry to access the bicyclic structure via [2 + 2] cycloaddition . This approach allows for the efficient formation of the bicyclic core, which can then be functionalized to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,4S)-7-Oxabicyclo[221]heptane-2-sulfonyl fluoride is unique due to its specific combination of a bicyclic core and a sulfonyl fluoride functional group

Properties

Molecular Formula

C6H9FO3S

Molecular Weight

180.20 g/mol

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

InChI

InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2/t4-,5+,6-/m0/s1

InChI Key

IZEWVMLWIPUQNA-JKUQZMGJSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)S(=O)(=O)F

Canonical SMILES

C1CC2C(CC1O2)S(=O)(=O)F

Origin of Product

United States

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